In-Depth Technical Guide: Structural Chemistry and Properties of 3-pyrrol-1-ylpentanedioic acid
In-Depth Technical Guide: Structural Chemistry and Properties of 3-pyrrol-1-ylpentanedioic acid
Executive Summary
3-pyrrol-1-ylpentanedioic acid (CAS Registry Number: 23757-03-1), also widely known by its National Cancer Institute identifier NSC120501, is a specialized dicarboxylic acid derivative[1]. Featuring a highly polar, flexible glutaric acid backbone coupled with a lipophilic, electron-rich pyrrole ring, this compound serves as a critical structural motif in advanced pharmacophore modeling and coordination chemistry. This whitepaper provides a comprehensive technical analysis of its structural properties, synthetic methodology, and biological rationale, designed for researchers and drug development professionals.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of 3-pyrrol-1-ylpentanedioic acid (
Conformational and Electronic Analysis
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Symmetry and Chirality: Despite the substitution at the C3 position, the molecule is achiral. The two
arms are identical, creating a plane of symmetry through the C3 atom and the pyrrole ring. -
Electronic Distribution: The pyrrole nitrogen lone pair is fully delocalized into the aromatic
-system (satisfying Hückel's 4n+2 rule). Consequently, the nitrogen atom is non-basic, and the pyrrole ring acts as an electron-rich aromatic system susceptible to electrophilic attack, while the dicarboxylic acid arms dominate the molecule's acid-base chemistry.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of 3-pyrrol-1-ylpentanedioic acid[1][2]:
| Property | Value | Structural Implication |
| CAS Number | 23757-03-1 | Unique chemical identifier[1]. |
| PubChem SID | 4253669 | Identifier for NSC-120501[2]. |
| Molecular Formula | Defines atomic composition[1]. | |
| Molecular Weight | 197.19 g/mol | Optimal for small-molecule drug design (Lipinski compliant)[1]. |
| H-Bond Donors | 2 | Derived entirely from the two terminal carboxylic acid -OH groups[1]. |
| H-Bond Acceptors | 4 | Derived from the four carboxylic oxygen atoms (pyrrole N is excluded)[1]. |
| Rotatable Bonds | 4 | Allows significant conformational flexibility for induced-fit target binding. |
| Estimated pKa | ~4.1 and ~5.2 | Typical for glutaric acid derivatives; fully ionized at physiological pH (7.4). |
Synthetic Methodology: The Paal-Knorr Approach
The most robust and self-validating method for synthesizing 1-substituted pyrroles is the Paal-Knorr pyrrole synthesis[3][4]. For 3-pyrrol-1-ylpentanedioic acid, this involves the condensation of 3-aminopentanedioic acid (
Mechanistic Causality
-
Precursor Selection: Free succinaldehyde is highly unstable and prone to polymerization. Therefore, 2,5-dimethoxytetrahydrofuran is used as a stable precursor. Under acidic conditions, it hydrolyzes in situ to provide the necessary 1,4-dicarbonyl electrophile[3].
-
Solvent and Catalyst Choice: Glacial acetic acid is utilized as both the solvent and a weak acid catalyst. The causality here is critical: the reaction must be kept weakly acidic to promote the hydrolysis of the acetal and accelerate the nucleophilic attack of the amine[4]. However, if the pH drops below 3 (e.g., using strong mineral acids), the reaction pathway shifts toward the Paal-Knorr furan synthesis, drastically reducing the pyrrole yield[4].
Figure 1: Paal-Knorr synthesis workflow for 3-pyrrol-1-ylpentanedioic acid.
Validated Step-by-Step Protocol
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Reagent Preparation: Suspend 1.0 equivalent of 3-aminopentanedioic acid in glacial acetic acid (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Electrophile Addition: Add 1.05 equivalents of 2,5-dimethoxytetrahydrofuran dropwise to the suspension at room temperature.
-
Thermal Cyclization: Heat the reaction mixture to 90°C for 2-3 hours. Validation step: Monitor the reaction via TLC (using a ninhydrin stain to confirm the complete consumption of the primary amine).
-
Workup and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous
, filter, and concentrate. Purify via recrystallization from an ethanol/water mixture to yield the pure achiral product.
Pharmacophore Modeling & Biological Rationale
In drug development, 3-pyrrol-1-ylpentanedioic acid acts as a conformationally flexible, bifunctional pharmacophore.
-
Substrate Mimicry: The pentanedioic acid backbone perfectly mimics endogenous metabolites like glutaric acid and
-aminobutyric acid (GABA). This allows the molecule to competitively bind to the active sites of enzymes such as Glutaryl-CoA dehydrogenase (GCDH) or GABA aminotransferase (GABA-T). -
Allosteric / Hydrophobic Anchoring: Pure glutaric acid is highly polar and lacks the ability to engage hydrophobic pockets. The addition of the pyrrole ring at the C3 position introduces a lipophilic, aromatic moiety capable of
stacking and Van der Waals interactions. This dual-action binding significantly enhances target affinity and residence time.
Figure 2: Pharmacophore mapping and putative target interactions.
Analytical Characterization
To ensure the scientific integrity of the synthesized compound, the following analytical markers are expected:
-
H NMR (DMSO-
): The pyrrole ring protons are highly diagnostic. Due to the electron-rich nature of the aromatic ring, they appear relatively shielded compared to standard benzenoid aromatics. Expect multiplets around 6.7 ppm (for the -protons at C2/C5 of the pyrrole) and 6.0 ppm (for the -protons at C3/C4). The methine proton at the C3 position of the glutarate backbone will appear as a complex multiplet (due to coupling with the four adjacent methylene protons) around 4.5 - 5.0 ppm, shifted downfield by the electronegative nitrogen. -
IR Spectroscopy: A broad, intense O-H stretch from 3300-2500
and a sharp, strong C=O stretch at approximately 1710 will confirm the presence of the carboxylic acids. The absence of primary amine N-H stretches (typically 3500-3300 ) validates the success of the Paal-Knorr cyclization.
References
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Chemical Register . "3-Pyridylalanine,3-Pyridylamidoxime Suppliers & Manufacturers - Chemical Register." Accessed March 6, 2026. [Link]
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BKS Lab . "Nonaggregators (text) - PubChem SID 4253669." Accessed March 6, 2026. [Link]
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Wikipedia . "Paal–Knorr synthesis." Accessed March 6, 2026.[Link]
-
Organic Chemistry Portal . "Paal-Knorr Pyrrole Synthesis." Accessed March 6, 2026.[Link]
